4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline
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Overview
Description
4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline is a heterocyclic compound that features both bromine and pyrrole functional groups attached to an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of isoquinoline using bromine in nitrobenzene, which yields 4-bromo-isoquinoline . This intermediate can then be reacted with pyrrole under suitable conditions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for 4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrrole and isoquinoline rings can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the pyrrole ring.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the isoquinoline ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce complex polycyclic structures.
Scientific Research Applications
4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the pyrrole and isoquinoline rings can engage in π-π interactions with aromatic residues in proteins or other biomolecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(pyrrolidin-1-yl)isoquinoline: This compound has a similar structure but with a pyrrolidine ring instead of a pyrrole ring.
4-Bromo-isoquinoline: Lacks the pyrrole moiety, making it less versatile in certain reactions.
4-(1H-Pyrrol-1-yl)benzoic acid: Contains a pyrrole ring but is attached to a benzoic acid instead of an isoquinoline core.
Uniqueness
4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline is unique due to the presence of both bromine and pyrrole functional groups on an isoquinoline scaffold
Properties
CAS No. |
62781-92-4 |
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Molecular Formula |
C13H9BrN2 |
Molecular Weight |
273.13 g/mol |
IUPAC Name |
4-bromo-5-pyrrol-1-ylisoquinoline |
InChI |
InChI=1S/C13H9BrN2/c14-11-9-15-8-10-4-3-5-12(13(10)11)16-6-1-2-7-16/h1-9H |
InChI Key |
TZHZBLZTFPVUMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC3=CN=CC(=C32)Br |
Origin of Product |
United States |
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